molecular formula C15H24BNO3S B1323158 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine CAS No. 364794-85-4

4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine

Cat. No.: B1323158
CAS No.: 364794-85-4
M. Wt: 309.2 g/mol
InChI Key: AMUMGAXTCHBNPU-UHFFFAOYSA-N
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Description

4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine is a useful research compound. Its molecular formula is C15H24BNO3S and its molecular weight is 309.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Mutagenicity Testing and Toxicokinetics

4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine, as part of a class of compounds involving arylboronic acids and esters, has been evaluated for mutagenicity testing and toxicokinetics. This involves assessing its potential for DNA damage in specific biological environments (Masuda‐Herrera et al., 2020).

2. Crystal Structure and Physicochemical Properties

Research on compounds structurally similar to this compound focuses on their synthesis, crystal structure, and physicochemical properties. Studies involve the use of spectroscopy, mass spectrometry, and density functional theory (DFT) for molecular structure analysis, which helps in understanding their behavior and potential applications in various fields (Huang et al., 2021).

3. Synthesis and Use in DNA-Dependent Protein Kinase Inhibition

Amino-substituted biphenyls, synthesized through processes involving compounds like this compound, have been evaluated for their potential in inhibiting DNA-dependent protein kinase. This exploration is significant for pharmaceutical applications, especially in targeting specific cellular processes and disease treatments (Rodríguez-Arístegui et al., 2011).

4. Potential in Antimicrobial and Antifungal Applications

The compound has been studied in the context of antimicrobial and antifungal applications. This includes assessing its effects on specific bacterial strains and tumor cells, suggesting its potential in developing new therapeutic agents (Bushuieva et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a Suzuki-Miyaura reaction, the boronic ester would typically undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

Boronic esters can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions could include the development of new synthetic methods using these compounds, or the exploration of their use in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3S/c1-14(2)15(3,4)20-16(19-14)12-9-13(21-11-12)10-17-5-7-18-8-6-17/h9,11H,5-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUMGAXTCHBNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634141
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364794-85-4
Record name 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364794-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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